![molecular formula C11H14F3N3O3S B2631359 4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034298-10-5](/img/structure/B2631359.png)
4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
The compound “4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a trifluoropropyl group and a sulfonyl group .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . One common method for preparing pyrimidines is the Biginelli reaction, which involves the cyclocondensation of dialkyl 2-oxopropylphosphonates, aryl aldehydes, and urea . In the case of this specific compound, it could potentially be synthesized through a similar three-component reaction involving a (3,3,3-trifluoro-2-oxopropyl)phosphonate .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine and pyrimidine rings. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . The pyrimidine ring, on the other hand, is planar and aromatic .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The pyrrolidine ring, for instance, can undergo various reactions such as ring-opening, substitution, and oxidation . The pyrimidine ring can also participate in a variety of reactions, including substitution and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the pyrrolidine and pyrimidine rings could impact the compound’s solubility, stability, and reactivity . The trifluoropropyl and sulfonyl groups could also influence these properties .Scientific Research Applications
Synthesis and Chemical Reactivity
4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is involved in various synthesis and chemical reaction processes, highlighting its importance in the development of complex molecular structures:
Synthesis of Sulfonyl-Containing Pyrrolidines : 4-(trifluoromethyl)pyrrolidines containing sulfonyl and other groups were synthesized through 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives, displaying the compound's versatility in chemical synthesis (Markitanov et al., 2016).
Formation of Hydrogen-bonded Supramolecules : The compound contributed to the formation of hydrogen-bonded supramolecules when reacted with transition metal salts, highlighting its role in the creation of complex molecular architectures (Zhu et al., 2007).
Cross-Coupling Reactions : Pyrimidin-2-yl sulfonates, including compounds related to 4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, were used in Pd(II) catalyzed Suzuki and Sonogashira cross-coupling reactions, signifying their utility in creating C2-functionalized pyrimidines and pyridines (Quan et al., 2013).
Creation of Fluorinated Polyamides : The compound was involved in the synthesis of new fluorinated polyamides containing pyridine and sulfone moieties, emphasizing its role in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).
Synthesis of Heterocyclic Sulfonyl Fluorides : The compound demonstrated utility in the efficient and selective synthesis of heterocyclic sulfonyl fluorides, showcasing its significance in medicinal chemistry (Tucker et al., 2015).
Material Science and Crystallography
The compound's involvement in material science and crystallography is evident through various studies:
Complexes with Iron(II) : Research on iron(II) complexes involving 4-sulfonyl-2,6-dipyrazolylpyridine ligands indicates the compound's relevance in studying spin-crossover and crystallographic phase changes, which are crucial for developing advanced materials (Cook et al., 2015).
Interactions in Crystal Structures : The compound's derivatives are involved in creating specific motifs in crystal structures, such as the R22(8) motifs, which are critical in understanding molecular interactions and crystal engineering (Balasubramani et al., 2007).
Future Directions
properties
IUPAC Name |
4-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3S/c12-11(13,14)3-6-21(18,19)17-5-2-9(7-17)20-10-1-4-15-8-16-10/h1,4,8-9H,2-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWWSQJOORZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
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